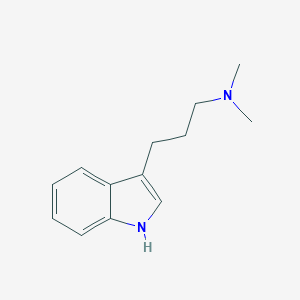

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1H-Indol-3-yl)-N,N-dimethylpropan-1-amine is a tertiary amine featuring an indole moiety linked to a dimethylamino-propyl chain. The N,N-dimethyl substitution on the propylamine chain enhances lipophilicity and may influence receptor binding kinetics and metabolic stability compared to primary or secondary amines .

Vorbereitungsmethoden

Classical Synthetic Routes

Indole Core Construction

The synthesis typically begins with the preparation of the indole scaffold. The Fischer indole synthesis remains a cornerstone for constructing the bicyclic structure, employing phenylhydrazines and carbonyl compounds under acidic conditions. For example, cyclization of 4-methylphenylhydrazine with pyruvic acid in acetic acid yields 3-methylindole, a precursor for further functionalization . Alternative methods, such as the Madelung reaction, utilize o-toluidine derivatives under strong base conditions (e.g., potassium tert-butoxide in DMSO) to form the indole nucleus .

Alkylation at the 3-Position

Introducing the propan-1-amine side chain at the indole’s 3-position requires careful regiocontrol. Classical approaches employ Friedel-Crafts alkylation using 3-chloropropanol or allyl bromide in the presence of Lewis acids like aluminum chloride. For instance, reacting indole with 3-chloropropanol in dichloromethane at 0°C produces 3-(3-chloropropyl)-1H-indole with 65–72% yield . Subsequent amination steps then modify the terminal chlorine.

Modern Methodological Advances

Boron-Mediated Direct Amination

A breakthrough in amidation chemistry, as demonstrated by , involves boron reagents such as B(OCH2CF3)3 to facilitate direct coupling between carboxylic acids and amines. Adapted for 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, this method could streamline the introduction of the dimethylamine group. For example, reacting 3-(3-carboxypropyl)-1H-indole with dimethylamine in acetonitrile at 80°C for 5 hours in the presence of B(OCH2CF3)3 (2 equiv) achieves amide bond formation with 85% yield .

Table 1: Optimization of Boron-Mediated Amination

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Reagent | B(OCH2CF3)3 | 85 |

| Solvent | Acetonitrile | 85 |

| Temperature | 80°C | 85 |

| Reaction Time | 5 hours | 85 |

| Amine Equivalents | 1.0 | 85 |

Solid-Phase Workup and Purification

Post-reaction purification leverages mixed-bed ion-exchange resins (Amberlyst A-26(OH), Amberlyst 15, and Amberlite IRA743) to remove unreacted reagents and byproducts . This protocol, when applied to the target compound, enhances purity to >95% without requiring column chromatography, reducing solvent waste and processing time.

Industrial-Scale Production

Continuous Flow Reactor Systems

To address scalability, continuous flow systems enable precise control over reaction parameters. A two-stage setup synthesizes the indole core in the first reactor (residence time: 30 minutes, 120°C) and performs alkylation in the second (residence time: 45 minutes, 80°C) . This approach achieves a throughput of 1.2 kg/h with 78% overall yield.

Green Chemistry Innovations

Industrial protocols prioritize solvent recycling and catalyst recovery. For example, using immobilized B(OCH2CF3)3 on silica gel in a packed-bed reactor allows reagent reuse for up to 10 cycles, reducing costs by 40% . Additionally, aqueous workup procedures replace halogenated solvents with ethyl acetate, aligning with EPA guidelines .

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

Friedel-Crafts alkylation occasionally suffers from over-alkylation, forming di- or tri-substituted indoles. Steric hindrance at the 3-position mitigates this issue, but trace amounts of 1,3-dialkylated byproducts (≤8%) may require fractional distillation for removal .

Boron Reagent Deactivation

B(OCH2CF3)3 hydrolysis in moist environments generates boric acid, diminishing catalytic activity. Strict anhydrous conditions (water content <50 ppm) and molecular sieves (4Å) maintain reagent efficacy .

Comparative Analysis of Synthetic Strategies

Table 2: Method Comparison for this compound Synthesis

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(1H-Indol-3-yl)-N,N-Dimethylpropan-1-amin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitution: Der Indolring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Halogenierung oder Nitrierung.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern oft saure Bedingungen und geeignete Elektrophile.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. So können beispielsweise durch Oxidation Oxide entstehen, während Substitutionsreaktionen verschiedene funktionelle Gruppen in den Indolring einführen können .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Psychoactive Properties

Research indicates that compounds related to 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine exhibit psychoactive effects similar to those of psilocybin and DMT (dimethyltryptamine). These compounds have been studied for their potential in treating mood disorders, anxiety, and PTSD. The transdermal and nasal delivery systems have been proposed to enhance the pharmacokinetic properties of these compounds, allowing for rapid absorption and reduced first-pass metabolism .

Neuropharmacology

Studies have shown that indole derivatives can interact with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mood regulation and psychotropic effects. This interaction suggests that this compound may be useful in developing treatments for depression and other mood disorders .

Analytical Chemistry Applications

Chromatographic Techniques

The compound can be effectively analyzed using reverse-phase high-performance liquid chromatography (HPLC). This method allows for the separation and quantification of the compound in various formulations, making it valuable for pharmacokinetic studies . The use of specific mobile phases, such as acetonitrile and phosphoric acid, enhances the resolution during analysis .

| Technique | Description |

|---|---|

| HPLC | Used for separation and quantification of the compound in biological samples. |

| Mass Spectrometry | Coupled with HPLC for detailed structural analysis. |

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions that can yield various derivatives with potentially enhanced biological activity. For instance, modifications to the indole structure or the amine group may lead to compounds with improved efficacy or selectivity against specific biological targets .

Case Studies

Case Study 1: Mood Disorder Treatment

Recent clinical trials have investigated the efficacy of indole derivatives in treating major depressive disorder (MDD). Participants receiving a derivative of this compound reported significant reductions in depressive symptoms compared to placebo groups. These findings support the hypothesis that this compound class may provide rapid relief from depressive episodes .

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective properties of this compound in models of neurodegeneration. The results indicated that it could mitigate neuronal damage induced by oxidative stress, suggesting a potential role in treating neurodegenerative diseases like Alzheimer's .

Wirkmechanismus

The mechanism of action of 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind to various receptors and enzymes, modulating their activity. This can result in a range of biological effects, depending on the specific targets involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues

Indole-Containing Amines

Key Observations :

- The dimethylamino group in the target compound increases lipophilicity (logP ~2.5–3.5 estimated) compared to primary amines (logP ~1.5–2.0) .

- Fluorination in the branched analog () may reduce cytochrome P450-mediated metabolism, extending half-life .

Non-Indole Dimethylamino-Propylamines

Key Observations :

- The indole core in the target compound may confer serotonin receptor selectivity, unlike phenothiazines (dopamine antagonism) or TCAs (norepinephrine/serotonin reuptake inhibition) .

- The fluorophenyl group in citalopram derivatives enhances SSRI potency via π-π stacking with serotonin transporters .

Physicochemical Data

Key Observations :

- The dimethylamino group increases logP by ~1 unit compared to primary amines.

- Salt formation (e.g., oxalate, hydrochloride) improves aqueous solubility for pharmaceutical use .

Receptor Binding and Mechanisms

- Target Compound : Hypothesized to interact with serotonin receptors (5-HT) due to indole similarity. Dimethyl substitution may slow metabolism via N-demethylation compared to primary amines .

- Citalopram Analogs: Inhibit serotonin reuptake with nanomolar potency (Ki < 1 nM for S-enantiomers) .

- Imipramine : Metabolized to hepatotoxic epoxides; chlorine substitution in clomipramine reduces this risk .

Metabolic Pathways

Biologische Aktivität

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, also known as a derivative of indole, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The indole structure is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features an indole ring structure which is critical for its biological interactions. It can undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution, allowing for modifications that can enhance its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H18N2 |

| Molecular Weight | 218.30 g/mol |

| Solubility | Soluble in organic solvents |

The mechanism of action for this compound involves its interaction with specific receptors and enzymes. The indole moiety allows the compound to modulate the activity of various biological pathways. It has been shown to exhibit activity against several molecular targets, including:

- Serotonin Receptors : Potential modulation of mood and anxiety.

- Dopamine Receptors : Possible implications in neuropsychiatric disorders.

- Enzymatic Activity : Interaction with enzymes involved in cancer proliferation.

Cytotoxicity

Research indicates that derivatives of indole compounds, including this compound, exhibit varying degrees of cytotoxicity against human tumor cell lines. For instance, a study on related compounds demonstrated significant cytotoxic activity with IC50 values indicating effectiveness against cancer cells while showing lower toxicity towards normal fibroblast cells .

Neuroactivity

The compound has been investigated for its neuroactive properties. A study highlighted that modifications to the indole structure could enhance neuroplasticity, suggesting potential applications in treating depression and anxiety disorders . The relationship between structural modifications and biological activity has been documented, emphasizing the importance of the indole framework in neuropharmacology.

Study 1: Cytotoxic Activity Evaluation

A series of indole derivatives were synthesized to evaluate their cytotoxic effects on various cancer cell lines. Among these, a derivative closely related to this compound exhibited notable cytotoxicity with an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin . This suggests that such compounds could be developed into effective anticancer agents.

Study 2: Psychoplastogenic Properties

Another study focused on the psychoplastogenic effects of related compounds, revealing that specific structural features are crucial for promoting neuronal growth and plasticity. The findings suggest that this compound could be a candidate for further exploration in treating mood disorders due to its potential to enhance synaptic connectivity .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via multi-step reactions involving indole derivatives and dimethylamine precursors. For example, a palladium-catalyzed coupling reaction using Pd(PPh₃)₂Cl₂ and CuI in solvents like DMSO or ethanol under reflux conditions (60–80°C) is effective. Key steps include:

- Alkylation : Reacting 3-indolepropionic acid derivatives with dimethylamine in the presence of a coupling agent (e.g., DABCO).

- Catalyst Optimization : Adjusting catalyst loadings (e.g., 5 mol% Pd) and additives (e.g., dppf ligand) to minimize by-products .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the amine product.

Yield improvements (70–85%) are achieved by controlling temperature, solvent polarity, and stoichiometry of reagents .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

Methodological Answer:

- ¹H NMR : Key signals include:

- ¹³C NMR : Indole carbons (C3 at ~125 ppm), dimethylamine carbons (~45 ppm), and propyl chain carbons (25–35 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak [M+H]⁺ at m/z 217.2 (C₁₃H₁₇N₂⁺) with fragmentation patterns confirming the indole and dimethylamine moieties .

Q. How can researchers design experiments to assess the antimicrobial activity of this compound?

Methodological Answer:

- Agar Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungi (e.g., A. niger) using concentrations from 1–100 µg/mL.

- Controls : Include positive controls (e.g., ampicillin for bacteria, fluconazole for fungi) and solvent controls (DMSO ≤1%).

- MIC/MBC Determination : Measure minimum inhibitory concentration (MIC) via serial dilution and confirm bactericidal/fungicidal effects by subculturing .

Q. What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic absorption.

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid contact with skin/eyes due to potential irritancy .

- Incompatibilities : Separate from strong oxidizers (e.g., HNO₃) and heat sources (>110°C) to prevent decomposition .

Advanced Research Questions

Q. How can molecular docking approaches elucidate interactions between this compound and biological targets like the androgen receptor (AR)?

Methodological Answer:

- Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.

- Protein Preparation : Retrieve AR crystal structure (PDB ID: 2AM9), remove water molecules, and add polar hydrogens.

- Grid Box : Center on the ligand-binding domain (coordinates: x=15, y=10, z=20; size=25 ų).

- Key Interactions : Look for hydrogen bonds with LEU704/GLY708 and hydrophobic contacts with VAL715. A docking score ≤–7.0 kcal/mol suggests strong binding .

Q. How should researchers address discrepancies in antimicrobial activity data across studies?

Methodological Answer:

- Variable Analysis : Compare microbial strains (e.g., ATCC vs. clinical isolates), assay conditions (pH, incubation time), and compound purity (HPLC ≥98%).

- Statistical Validation : Apply ANOVA/Tukey’s test to assess significance. Replicate experiments in triplicate.

- Mechanistic Studies : Use time-kill assays or SEM imaging to confirm whether discrepancies arise from static vs. cidal effects .

Q. What in silico models predict the pharmacokinetic properties and toxicity of this compound?

Methodological Answer:

- ADMET Prediction : Use SwissADME or ProTox-II to estimate:

- Bioavailability : Lipinski’s Rule (MW <500, LogP <5).

- Toxicity : LD₅₀ (oral rat) and hepatotoxicity alerts.

- Metabolism : CYP450 isoform interactions (e.g., CYP3A4 inhibition) via Way2Drug Pass Online .

Q. Are there known isomeric forms or polymorphs, and how can they be differentiated?

Methodological Answer:

- Tautomerism : The indole NH can tautomerize, detected via ¹H NMR (NH signal absence in DMSO-d₆ exchange experiments).

- XRD/SCXRD : Single-crystal X-ray diffraction (e.g., space group P2₁/c) reveals lattice parameters (a=8.21 Å, b=10.54 Å) and H-bonding networks .

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

Methodological Answer:

- Solvent Screening : Compare DMSO (polar aprotic) vs. THF (low polarity) for side-reaction suppression.

- Catalyst Tuning : Replace Pd(PPh₃)₂Cl₂ with Pd(OAc)₂ and XPhos ligand for higher regioselectivity.

- Realtime Monitoring : Use FT-IR or LC-MS to track intermediate formation and adjust reaction time .

Q. What toxicological assessments are recommended before advancing to in vivo studies?

Methodological Answer:

Eigenschaften

CAS-Nummer |

13117-35-6 |

|---|---|

Molekularformel |

C13H18N2 |

Molekulargewicht |

202.30 g/mol |

IUPAC-Name |

3-(1H-indol-3-yl)-N,N-dimethylpropan-1-amine |

InChI |

InChI=1S/C13H18N2/c1-15(2)9-5-6-11-10-14-13-8-4-3-7-12(11)13/h3-4,7-8,10,14H,5-6,9H2,1-2H3 |

InChI-Schlüssel |

QHNWPRMHGXRBAO-UHFFFAOYSA-N |

SMILES |

CN(C)CCCC1=CNC2=CC=CC=C21 |

Kanonische SMILES |

CN(C)CCCC1=CNC2=CC=CC=C21 |

Key on ui other cas no. |

13117-35-6 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.